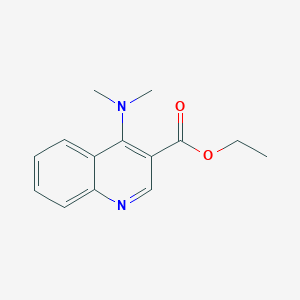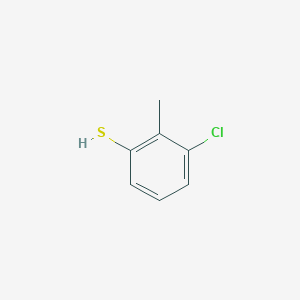
3-Chloro-2-methylbenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-methylbenzenethiol is a chemical compound with the molecular formula C7H7ClS . It has an average mass of 158.648 Da and a monoisotopic mass of 157.995697 Da . The compound is also known by other names such as 3-Chlor-2-methylbenzolthiol, 3-Chloro-2-methylthiophenol, and Benzenethiol, 3-chloro-2-methyl- .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 atoms and 9 bonds . The compound’s structure is characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a thiol group .Physical And Chemical Properties Analysis
This compound has an average mass of 158.648 Da and a monoisotopic mass of 157.995697 Da . More specific physical and chemical properties such as solubility, density, melting point, boiling point, and flash point were not found in the search results.Aplicaciones Científicas De Investigación
Hepatic Necrosis Prevention in Rats Research has shown that 3-methylcholanthrene (3-MC) can block centrolobular hepatic necrosis induced by substances like bromobenzene, chlorobenzene, or α-chloronaphthalene in rats. This is significant as it suggests a potential role for compounds like 3-Chloro-2-methylbenzenethiol in mitigating liver damage caused by these chemicals (Reid et al., 1971).
Reactivity with Free Chlorine Constituents A study assessing the reactivity of free chlorine constituents toward aromatic ethers, including compounds like 3-methylanisole, provides insights into the chemical interactions of similar compounds. This has implications for understanding the chemical behavior of this compound in different environments (Sivey & Roberts, 2012).
S-H Insertion Reactions in Organic Chemistry The research on the insertion of carbenes into the S-H bonds of thiols, including benzenethiols, highlights the applications of this compound in organic synthesis, particularly in the formation of thioether products (Dairo & Woo, 2017).
Characterization in Environmental Studies The study on the impact of biofield energy treatment on the physical, thermal, and spectral properties of 3-chloronitrobenzene shows the importance of chemical characterization in understanding the environmental impact of similar compounds like this compound (Trivedi et al., 2015).
Biosynthesis of Volatile Compounds in Roses Research on the biosynthesis of 1,3,5-Trimethoxybenzene in Rosa chinensis, which involves methylation of phloroglucinol, provides insights into the role of similar methylation processes in other plants, possibly involving compounds like this compound (Wu et al., 2004).
Thermal Cracking of Methylated Monoaromatics The kinetic approach in the study of thermal cracking of methylated monoaromatic hydrocarbons, like 1,2,4-trimethylbenzene, provides insights into the thermal behavior of similar compounds such as this compound (Fusetti et al., 2010).
Solid Phase Synthesis of Benzothiazolyl Compounds The study involving the solid phase synthesis of benzothiazolyl compounds using 2-Aminobenzenethiol showcases a potential synthetic pathway involving this compound (Mourtas et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-2-methylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSPMTRKJURMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[2-(1,3,6,7-tetramethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-8-yl)ethyl]piperazinecarboxylate](/img/structure/B2857477.png)

![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone](/img/structure/B2857480.png)
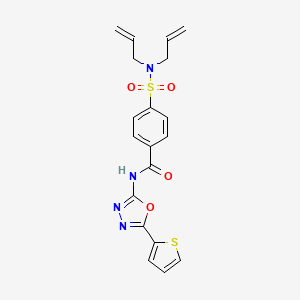

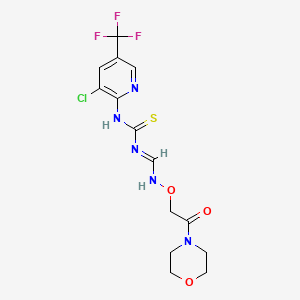
![N-(1-cyanoethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2857491.png)
![N-[2-[(8-Methoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2857493.png)


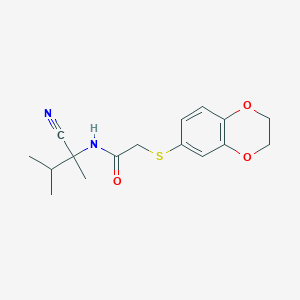
![N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide](/img/structure/B2857497.png)
![Methyl (2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2857498.png)
